2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Overview
Description
This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One of the methods involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, for example, proline derivatives . A specific synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was achieved by the Petasis reaction .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactivity of this compound can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 128.17 . Other properties such as its vibrational frequency have been studied, with a broad band at 3339 cm –1 being observed .Scientific Research Applications
Rearrangement of Beta-amino Alcohols via Aziridiniums
The study by Métro et al. (2010) reviews the rearrangement of beta-amino alcohols through aziridinium intermediates, highlighting a significant synthetic pathway that could be relevant to compounds similar to "2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one" (Métro, Duthion, Gomez Pardo, & Cossy, 2010). This process demonstrates the synthetic versatility of beta-amino alcohols, potentially offering insights into novel synthetic routes for related compounds.
Pyrrolidine in Drug Discovery
Li Petri et al. (2021) discuss the utility of the pyrrolidine ring, a core component of the compound , in drug discovery. The review highlights the pyrrolidine ring's importance due to its sp3-hybridization, contribution to stereochemistry, and the increased three-dimensional coverage provided by its non-planarity (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021). This underscores the compound's potential relevance in the design of biologically active molecules.
Hydroxycoumarins: Chemical and Biological Properties
The work by Yoda (2020) on 3-hydroxycoumarin offers insights into the synthesis, reactivity, and biological applications of hydroxycoumarin derivatives, suggesting a broader context for understanding the chemical and biological implications of compounds with similar functionalities (Yoda, 2020). Although not directly related, the discussion on hydroxycoumarin's applications could provide a comparative basis for the potential utility of "this compound" in various biological fields.
Supramolecular Capsules from Calixpyrrole Scaffolds
Ballester (2011) reviews the self-assembly of supramolecular capsules derived from calixpyrrole components, a topic that may offer insights into the structural and functional versatility of pyrrolidine-containing compounds (Ballester, 2011). This demonstrates the potential of pyrrolidine and related structures in the construction of complex molecular architectures with specific functionalities.
Future Directions
The pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in drug discovery and medicinal chemistry . Future research may focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of action
Compounds containing a pyrrolidine ring, like this one, are often used in medicinal chemistry due to their ability to bind to various biological targets .
Mode of action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is a common feature in many bioactive compounds and can contribute to the binding affinity and selectivity of the compound .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to have various biological activities, which suggests they could interact with multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is a common feature in many drugs .
Result of action
Pyrrolidine derivatives have been found to have various biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases, due to its reactive functional groups. The amino group can form hydrogen bonds with enzyme active sites, while the hydroxymethyl group can participate in nucleophilic attacks. These interactions facilitate the compound’s role as a substrate or inhibitor in enzymatic reactions, influencing the overall biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating these pathways, it can alter gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, leading to changes in phosphorylation states of target proteins, which in turn affects cellular functions such as growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can bind to enzyme active sites, either as a substrate or an inhibitor, thereby modulating enzyme activity. Additionally, it can interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. These molecular interactions are facilitated by the compound’s functional groups, which enable it to form hydrogen bonds and other non-covalent interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular functions, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell growth. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. The compound can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s bioavailability and overall biochemical activity, as they determine its concentration and distribution within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and other biomolecules. Additionally, it can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Properties
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-7(11)9-2-1-6(4-9)5-10/h6,10H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYRCHKRYAMFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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